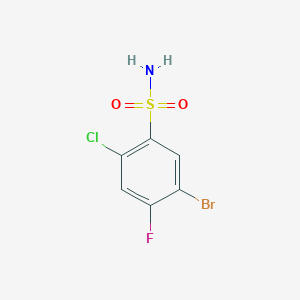

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C6H4BrClFNO2S |

|---|---|

Molecular Weight |

288.52 g/mol |

IUPAC Name |

5-bromo-2-chloro-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C6H4BrClFNO2S/c7-3-1-6(13(10,11)12)4(8)2-5(3)9/h1-2H,(H2,10,11,12) |

InChI Key |

FXHVOTKQABEIPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide typically involves multi-step reactions starting from benzene derivatives. One common method includes the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination using cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) . The resulting intermediate is then subjected to sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for diazotization and bromination steps, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Electrophilic Aromatic Substitution: The sulfonamide group can direct electrophiles to specific positions on the benzene ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures (-33°C) is commonly used.

Electrophilic Aromatic Substitution: Typical electrophiles include halogens and nitro groups under acidic conditions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO₄), while reducing agents include lithium aluminum hydride (LiAlH₄).

Major Products Formed

Nucleophilic Substitution: Products include substituted anilines.

Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives.

Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The halogen atoms can participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The sulfonamide group (-SO₂NH₂) in the target compound distinguishes it from sulfonyl chloride (e.g., 5-Bromo-2-cyanobenzene-1-sulfonyl chloride) and nitrobenzene derivatives (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) . Sulfonamides are less electrophilic than sulfonyl chlorides, reducing reactivity in nucleophilic substitutions.

Halogen Effects: Bromine and chlorine substituents are common across all compounds, but their positions vary. For example, in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, bromine is at C5, fluorine at C4, and a hydroxyl (-OH) group at C2, creating a polar, hydrogen-bonding scaffold .

Molecular Weight and Applications: Compounds with nitro groups (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibit higher reactivity in reduction and aromatic substitution reactions, making them intermediates in dye and pharmaceutical synthesis .

Crystallographic and Physicochemical Properties

- Crystal Packing: The crystal structure of N-(2-Amino-5-chloro-phenyl)-2-bromo-benzenesulfonamide reveals intermolecular N-H···O hydrogen bonds and π-π stacking interactions, stabilizing the lattice . Similar interactions are expected for the target compound, though fluorine’s smaller size may alter packing efficiency.

- Solubility : The hydroxyl and aldehyde groups in 5-Bromo-4-fluoro-2-hydroxybenzaldehyde confer higher water solubility compared to the hydrophobic halogenated sulfonamide derivatives .

Biological Activity

5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a fluorobenzene ring, with bromine and chlorine substituents. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

| Property | Description |

|---|---|

| Chemical Formula | CHBrClFNOS |

| Molecular Weight | 257.52 g/mol |

| Functional Groups | Sulfonamide, halogen substituents |

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, primarily due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research indicates that this compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, the compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound maintains effective antibacterial properties comparable to other known sulfonamides.

Anti-inflammatory Effects

Additionally, compounds similar to this compound have been investigated for their anti-inflammatory potential. Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The anti-inflammatory activity is hypothesized to involve:

- Inhibition of NF-kB signaling pathway.

- Reduction in the production of TNF-alpha and IL-6.

This mechanism aligns with findings from related compounds that demonstrate efficacy in inflammatory models.

Binding Affinity Studies

Recent research has employed molecular docking simulations to investigate the binding affinity of this compound with various biological targets, including enzymes involved in folate metabolism. These studies reveal:

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| Dihydropteroate Synthase | -8.5 |

| Cyclooxygenase (COX) | -7.9 |

The negative binding energies indicate strong interactions between the compound and these targets, suggesting potential therapeutic applications.

Q & A

Q. Why might coupling reactions fail despite high starting material purity?

- Methodological Answer : Trace metals (e.g., Pd residues from prior reactions) can poison catalysts. Pre-treatment with chelating agents (EDTA) or column purification (SiO) may restore reactivity. Additionally, steric hindrance from the sulfonamide group may require bulkier ligands (XPhos) for efficient cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.